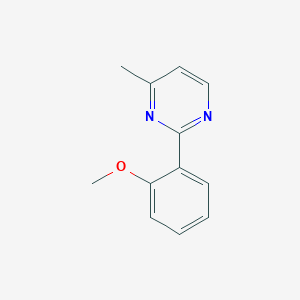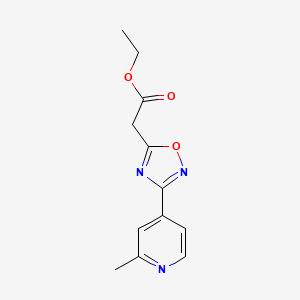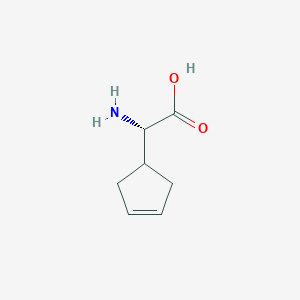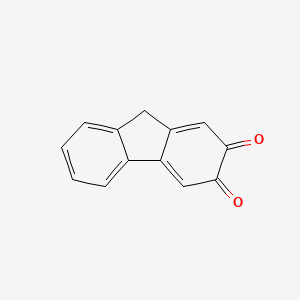
Fluorene-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorene-2,3-dione is a polycyclic aromatic hydrocarbon with a unique structure characterized by a fused ring system It is a derivative of fluorene, where the 2 and 3 positions are oxidized to form a diketone
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorene-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of fluorene derivatives in the presence of strong acids like sulfuric acid. For instance, cyclization in concentrated sulfuric acid can yield 5-carboxyindeno[1,2-a]fluorene dione, which can then be decarboxylated using elemental copper at high temperatures to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions followed by purification steps to isolate the desired diketone. The use of catalytic processes and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Fluorene-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.
Reduction: Reduction reactions can convert the diketone to corresponding diols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the fluorene ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield polycyclic aromatic ketones, while reduction can produce diols.
Scientific Research Applications
Fluorene-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
Fluorene-2,3-dione can be compared with other similar compounds, such as:
Indeno[1,2-b]fluorene: Another polycyclic aromatic hydrocarbon with a similar fused ring system but different functional groups.
Indeno[2,1-c]fluorene-5,8-dione: A compound with extended π-conjugated systems and unique electronic properties.
Comparison with Similar Compounds
- Indeno[1,2-b]fluorene
- Indeno[2,1-c]fluorene-5,8-dione
- Benzo-fused indeno[2,1-c]fluorenes
Properties
CAS No. |
6957-72-8 |
|---|---|
Molecular Formula |
C13H8O2 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
9H-fluorene-2,3-dione |
InChI |
InChI=1S/C13H8O2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5H2 |
InChI Key |
ZQIKSAGDJDNAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC(=O)C(=O)C=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid](/img/structure/B15250748.png)
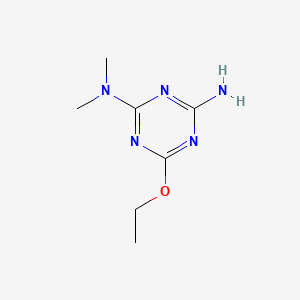


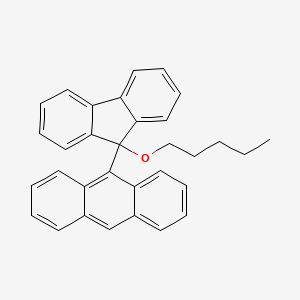
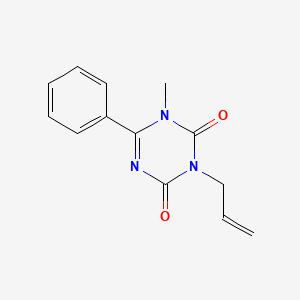
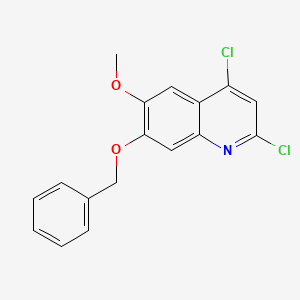
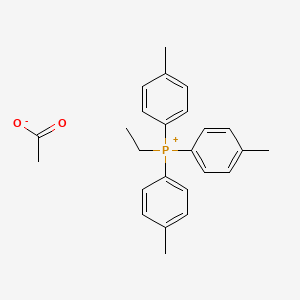

![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
